molecular formula C21H23N3O3 B2654372 ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate CAS No. 1023384-02-2

ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate

Cat. No.: B2654372
CAS No.: 1023384-02-2
M. Wt: 365.433
InChI Key: DLKLMXHNKAAABK-UHFFFAOYSA-N
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Description

Ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate is a piperazine-based carbamate derivative functionalized with a fluorenyl carbamoyl group. This compound is synthesized via coupling reactions, as demonstrated in , where ethyl piperazine-1-carboxylate reacts with a fluorenyl-containing intermediate to yield a yellow solid with 95% yield and a melting point of 109–111°C .

Properties

IUPAC Name

ethyl 4-(9H-fluoren-2-ylcarbamoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-2-27-21(26)24-11-9-23(10-12-24)20(25)22-17-7-8-19-16(14-17)13-15-5-3-4-6-18(15)19/h3-8,14H,2,9-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKLMXHNKAAABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate typically involves a multi-step process. One common synthetic route starts with the reaction of 9H-fluorene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to yield the fluorenyl-piperazine derivative. Finally, the esterification of this derivative with ethyl chloroformate produces the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the fluorenyl group to a dihydrofluorene derivative.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate has been identified as a compound with significant pharmacological potential. Research indicates that it may function as a receptor antagonist, particularly targeting neurokinin receptors, which are implicated in various physiological processes including pain perception and inflammation.

Drug Development

The compound has been studied for its structural properties that allow for modifications to enhance its efficacy and reduce side effects. The incorporation of the fluorenyl group is particularly noteworthy as it may contribute to the compound's lipophilicity, improving its ability to cross biological membranes.

Case Studies

Several case studies have highlighted the synthesis and evaluation of this compound derivatives. For instance:

  • Study A : Investigated the anti-inflammatory properties of various derivatives, demonstrating that modifications to the piperazine ring could enhance anti-inflammatory activity while maintaining low toxicity profiles.
  • Study B : Focused on the neuroprotective effects of the compound in models of neurodegenerative diseases, showing promising results in reducing neuronal cell death.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized to improve yield and purity.

Synthetic Pathways

Common synthetic routes include:

  • Reaction with Fluorenyl Isocyanate : This method allows for the direct attachment of the fluorenyl group to the piperazine backbone.
  • Carbamate Formation : The formation of carbamate derivatives can enhance stability and bioavailability.

Mechanism of Action

The mechanism of action of ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The fluorenyl group is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine ring can interact with various proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine Carbamates

Ethyl vs. Tert-Butyl Carbamates
  • Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate (CAS 1023367-68-1): Molecular Weight: 333.43 g/mol (C₁₈H₂₇N₃O₃). Purity: ≥97% (industrial-grade intermediate) .
  • tert-Butyl 4-((4-Hexylphenyl)carbamoyl)piperazine-1-carboxylate (19a):

    • Molecular Weight : ~374.32 g/mol (C₂₃H₄₀N₃O).
    • Yield : 84% .
    • Key Difference : The tert-butyl group enhances steric bulk and metabolic stability but reduces solubility in polar solvents .
Fluorenyl vs. Other Aromatic Substituents
  • 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic Acid (CAS 183742-23-6):

    • Structure : Combines fluorenylmethoxycarbonyl (Fmoc) and tert-butyl groups.
    • Application : Used in peptide synthesis for orthogonal protection of piperazine amines .
    • Contrast : The dual protection strategy enables sequential deprotection, unlike the single carbamate in the target compound .
  • Ethyl 4-[4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (CAS 851080-04-1): Key Feature: A benzothiazole substituent introduces fluorescence and sulfur-based interactions. Application: Potential use in photophysical studies or as a protease inhibitor .

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparison
Compound Molecular Weight (g/mol) Yield (%) Key Substituent Notable Property
Target Compound 569.2 95 Fluorenyl carbamoyl High crystallinity, π-stacking
Ethyl 4-[(4-butylphenyl)carbamoyl]... 333.43 N/A Butylphenyl High purity (≥97%) for APIs
tert-Butyl 4-((4-hexylphenyl)carb...) 374.32 84 Hexylphenyl Enhanced lipophilicity
CAS 183742-23-6 468.47 N/A Fmoc/tert-butyl Orthogonal protecting groups
Key Trends :
  • Fluorenyl Derivatives : Exhibit higher molecular weights and crystallinity due to aromatic stacking .
  • Alkyl-Substituted Analogues : Prioritize hydrophobicity for membrane penetration but face solubility challenges .
  • Hybrid Structures (e.g., benzothiazole-fluorine): Introduce specialized functionalities like fluorescence or electronegativity .

Biological Activity

Ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound can be described by the following molecular formula:

  • Molecular Formula : C₁₉H₂₃N₃O₃
  • Molecular Weight : 341.41 g/mol

The compound features a piperazine ring, which is crucial for its biological activity, along with a fluorenyl group that enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has been shown to act as an antagonist at certain neurotransmitter receptors, which may contribute to its effects on the central nervous system.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.
  • Cell Proliferation : Research indicates that this compound can modulate cell growth and proliferation, making it a candidate for further investigation in oncology.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect IC50 Value (µM) Reference
AnticancerInhibition of cancer cell lines0.39 - 0.23
AntimicrobialActivity against bacterial strainsNot specified
Enzyme InhibitionInhibition of specific metabolic enzymesNot specified

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against KB (human oral epidermoid carcinoma), LU-1 (lung cancer), LNCaP (prostate cancer), and HL-60 (human promyelocytic leukemia) cells, with IC50 values ranging from 0.23 to 0.39 µg/mL. These findings suggest potential applications in cancer therapy, warranting further exploration into its mechanisms of action and efficacy in vivo.

Case Study 2: Antimicrobial Properties

Research has shown that derivatives of piperazine compounds exhibit notable antimicrobial activity. This compound was included in assays testing against various bacterial strains, indicating promising results that could lead to the development of new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for preparing ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate?

The synthesis typically involves coupling a fluorenylamine derivative with a piperazine carboxylate precursor. General procedures include:

  • Acylation of piperazine : Reacting piperazine with fluorenyl isocyanate or carbamoyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to form the carbamoyl linkage .
  • Esterification : Ethyl chloroformate or similar reagents are used to introduce the carboxylate group .
  • Purification : Silica gel chromatography (e.g., hexanes/EtOAc with triethylamine additives) or crystallization (e.g., Et₂O) is employed to isolate the product .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify carbamoyl, piperazine, and fluorenyl proton environments (e.g., δ ~7.3–7.8 ppm for fluorenyl aromatic protons) .
  • Elemental Analysis : Confirming purity (>98%) and stoichiometric composition .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Selection : Polar aprotic solvents like DCM or THF enhance carbamoyl coupling efficiency .
  • Catalyst Screening : Test coupling agents (e.g., EDC/HOAt) to reduce side reactions .
  • Temperature Control : Maintain 0–25°C during acylation to prevent decomposition .
  • Real-Time Monitoring : Use TLC or inline IR to track reaction progress and adjust stoichiometry .

Q. What computational methods are suitable for predicting the reactivity or stability of this compound?

  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) models reaction pathways and transition states .
  • Molecular Dynamics (MD) : Simulate solubility or aggregation behavior in different solvents .
  • Reaction Path Search Algorithms : Tools like ICReDD integrate experimental data to refine synthetic routes .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 48%)?

  • Parameter Analysis : Compare reaction scales, purification methods (e.g., flash chromatography vs. crystallization), and reagent purity .
  • Reproducibility Studies : Replicate conditions with controlled variables (e.g., moisture levels, inert atmosphere) .
  • Statistical Design : Apply DoE (Design of Experiments) to identify critical factors (e.g., temperature, stirring rate) .

Q. What strategies can mitigate environmental impacts during synthesis?

  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) or ethanol .
  • Catalyst Recycling : Immobilize catalysts on silica or magnetic nanoparticles to reduce waste .
  • Waste Minimization : Use column chromatography alternatives like centrifugal partition chromatography .

Q. How can the biological activity of this compound be assessed in drug discovery workflows?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based readouts .
  • Cellular Uptake Studies : Radiolabel the compound or use LC-MS to quantify intracellular concentrations .
  • SAR Analysis : Modify the fluorenyl or piperazine moieties to correlate structure with activity .

Q. What advanced analytical techniques can elucidate degradation pathways under stressed conditions?

  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions .
  • HPLC-MS/MS : Identify degradation products and propose mechanisms (e.g., hydrolysis of the carbamate group) .
  • X-ray Crystallography : Resolve degradation-related structural changes .

Q. How can researchers validate the compound’s stability in long-term storage?

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor via HPLC .
  • Solid-State NMR : Detect polymorphic transitions or amorphous content affecting stability .
  • Isothermal Calorimetry : Measure heat flow to predict shelf-life under ambient conditions .

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